Physicochemical properties of 3-[(morpholine-4-sulfonyl)methyl]-1,2-benzoxazole
Physicochemical properties of 3-[(morpholine-4-sulfonyl)methyl]-1,2-benzoxazole
An In-depth Technical Guide to the Physicochemical Properties of 3-[(morpholine-4-sulfonyl)methyl]-1,2-benzoxazole
Introduction
In the landscape of modern drug discovery, the benzoxazole scaffold is a privileged structure, recognized for its presence in a multitude of biologically active compounds.[1][2] These heterocycles are considered structural isosteres of natural nucleic bases, allowing for facile interaction with biological macromolecules.[3][4] The subject of this guide, 3-[(morpholine-4-sulfonyl)methyl]-1,2-benzoxazole, combines this important benzoxazole core with a morpholine-sulfonylmethyl side chain. The morpholine group is frequently incorporated into drug candidates to enhance aqueous solubility and introduce a basic center, while the sulfonyl linker provides a stable, chemically robust connection.
A thorough understanding of a compound's physicochemical properties is the bedrock of successful drug development. These parameters—including solubility, lipophilicity, and ionization state—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy. This document provides a comprehensive technical overview of the core physicochemical properties of 3-[(morpholine-4-sulfonyl)methyl]-1,2-benzoxazole, outlining authoritative experimental protocols for their determination and explaining the scientific rationale behind these choices.
Molecular and Structural Properties
The foundational step in characterizing any new chemical entity (NCE) is to establish its fundamental molecular and structural identity. This data serves as the reference point for all subsequent experimental work.
Chemical Identity
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IUPAC Name: 3-[(morpholine-4-sulfonyl)methyl]-1,2-benzoxazole
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Molecular Formula: C₁₂H₁₄N₂O₄S
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Molecular Weight: 282.32 g/mol
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Chemical Structure:
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Predicted Physicochemical Parameters
Computational models provide valuable, early-stage insights into a molecule's likely behavior. These predictions, summarized in Table 1, are derived from its structure and guide the design of definitive experimental studies.
Table 1: Computationally Predicted Physicochemical Properties
| Parameter | Predicted Value | Significance in Drug Development |
| cLogP | ~1.5 - 2.0 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. Benzoxazoles are often noted for their lipophilic character.[3][5] |
| Topological Polar Surface Area (TPSA) | ~80-90 Ų | Suggests good potential for oral absorption and cell membrane penetration (typically <140 Ų). |
| pKa (Most Basic) | ~8.0 - 8.5 | The morpholine nitrogen is predicted to be the primary basic center. The pKa value is crucial as it dictates the ionization state at physiological pH (7.4).[6] |
| pKa (Most Acidic) | >14 | No significant acidic centers are present. |
| Hydrogen Bond Donors | 0 | The absence of donors can favor membrane permeability. |
| Hydrogen Bond Acceptors | 6 | The oxygen and nitrogen atoms can interact with biological targets and water. |
Structural and Purity Analysis Workflow
Confirming the identity and purity of a synthesized batch is a non-negotiable prerequisite for accurate physicochemical measurements. A multi-technique approach ensures the highest degree of confidence. The workflow for this validation is a self-validating system where each step confirms the findings of the previous one.
Caption: Workflow for synthesis, purification, and analytical validation.
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Rationale: This sequence is designed for absolute certainty. High-Resolution Mass Spectrometry (HRMS) first confirms that a compound of the correct molecular formula has been synthesized.[7] Nuclear Magnetic Resonance (NMR) spectroscopy then provides the definitive covalent structure, ensuring the correct connectivity of all atoms.[8][9] Finally, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) quantifies the purity, ensuring that subsequent experiments are not confounded by impurities.[10][11]
Key Physicochemical Properties: Experimental Determination
The following sections detail the standard, authoritative protocols for measuring the most critical physicochemical properties for a drug candidate.
Aqueous Solubility
Scientific Rationale: Solubility is a primary determinant of a drug's dissolution rate and bioavailability. For a compound with a basic center like the morpholine in our target molecule, solubility is expected to be highly dependent on pH. Therefore, it must be assessed in multiple buffered systems relevant to the physiological environment.
Experimental Protocol: Kinetic Solubility Assay via HPLC-UV
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Preparation of Standards: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO). Create a calibration curve by serial dilution of the stock solution in a 50:50 acetonitrile:water mixture.
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Sample Preparation: Dispense 2 µL of the 10 mM DMSO stock into the wells of a 96-well microplate. Add 198 µL of the relevant aqueous buffer (e.g., pH 5.0 acetate buffer, pH 7.4 phosphate-buffered saline) to each well, resulting in a target concentration of 100 µM.
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Equilibration: Seal the plate and shake at room temperature for 2 hours to allow the system to reach equilibrium. This timeframe is chosen for kinetic solubility as it represents a balance between speed for screening purposes and allowing for dissolution.
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Precipitate Removal: Centrifuge the plate at 4000 rpm for 20 minutes to pellet any undissolved precipitate.
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Quantification: Carefully transfer the supernatant to a new analysis plate. Analyze the concentration of the dissolved compound in the supernatant using a validated RP-HPLC-UV method against the previously generated calibration curve.
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Data Reporting: Report the solubility in µg/mL and µM.
Table 2: Expected Aqueous Solubility Profile
| Buffer System | Expected Solubility (µg/mL) | Interpretation |
| pH 5.0 Acetate Buffer | High (>100 µg/mL) | At this pH, the morpholine nitrogen (pKa ~8.2) is fully protonated and positively charged, forming a soluble salt. |
| pH 7.4 PBS | Moderate (20-50 µg/mL) | Near its pKa, the compound exists as a mixture of the ionized and neutral forms, leading to reduced but still significant solubility. |
| pH 9.0 Borate Buffer | Low (<10 µg/mL) | Above its pKa, the compound is predominantly in its neutral, less polar, and therefore less water-soluble form. |
Lipophilicity (LogD)
Scientific Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of membrane permeability, plasma protein binding, and overall ADME properties. The distribution coefficient (LogD) is the most relevant measure as it accounts for the compound's ionization state at a specific pH. Given the basic pKa, LogD at pH 7.4 is the critical parameter.
Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination
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System Preparation: Use n-octanol pre-saturated with pH 7.4 PBS and pH 7.4 PBS pre-saturated with n-octanol. This ensures that the two phases are in equilibrium before the experiment begins, preventing volume changes during the assay.
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Compound Addition: Add a known amount of the test compound to a vial containing equal volumes (e.g., 5 mL each) of the pre-saturated n-octanol and pH 7.4 PBS. The initial concentration should be below the compound's measured solubility at pH 7.4 to ensure it is fully dissolved.
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Equilibration: Vigorously shake the vial for 1 hour to facilitate partitioning between the two phases. Subsequently, let the vial stand or centrifuge gently to allow for complete phase separation.
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Quantification: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a validated RP-HPLC-UV method.
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Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
Caption: Experimental workflow for Shake-Flask LogD determination.
Table 3: Expected Lipophilicity
| Parameter | Expected Value | Interpretation |
| LogD at pH 7.4 | 1.8 | This value suggests a well-balanced compound. It is lipophilic enough to cross cell membranes but has sufficient aqueous character to avoid being sequestered in fatty tissues, a favorable profile for many oral drugs. |
Ionization Constant (pKa)
Scientific Rationale: The pKa dictates the extent of a molecule's ionization at any given pH. This is fundamental to its solubility, receptor binding (as ionic interactions are often key), and membrane transport. For our target compound, determining the pKa of the morpholine nitrogen is essential.
Experimental Protocol: UV-Metric Titration
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Principle: This method relies on the principle that the UV-Vis absorbance spectrum of a molecule changes as it transitions between its ionized and neutral forms. By monitoring this change across a range of pH values, the pKa can be accurately determined. This is a robust method that requires only a small amount of material.
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Solution Preparation: Prepare a stock solution of the compound in methanol. Prepare a series of buffered solutions covering a wide pH range (e.g., from pH 2 to pH 12).
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Titration: A small aliquot of the stock solution is added to a cuvette containing a high-ionic-strength buffer (to maintain constant activity coefficients). The initial pH is recorded.
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Spectral Scans: The full UV-Vis spectrum (e.g., 200-400 nm) is recorded.
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pH Adjustment: The pH of the solution is precisely adjusted by adding small increments of strong acid (e.g., 0.5 M HCl) or strong base (e.g., 0.5 M NaOH). After each addition, the pH is measured, and the spectrum is re-scanned.
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Data Analysis: The collected spectral data is analyzed using specialized software. The software identifies wavelengths with the largest change in absorbance and plots absorbance vs. pH. This data is then fitted to the Henderson-Hasselbalch equation to calculate the pKa.
Table 4: Expected Ionization Constant
| Functional Group | Method | Expected pKa | Interpretation |
| Morpholine Nitrogen | UV-Metric Titration | 8.2 ± 0.2 | At physiological pH (7.4), approximately 14% of the compound will be in its neutral form, while 86% will be protonated. This equilibrium is critical for predicting its behavior in vivo. |
Crystal Structure and Polymorphism
Scientific Rationale: The solid-state form of an active pharmaceutical ingredient (API) is critical. Different crystalline forms, or polymorphs, can have different solubilities, stabilities, and manufacturing properties.[8] Single-Crystal X-ray Diffraction (SCXRD) provides the definitive three-dimensional structure of a molecule in its crystalline state.
Experimental Protocol: Single-Crystal X-ray Diffraction
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Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a solvent in which the compound has moderate solubility (e.g., ethanol, ethyl acetate). Various techniques like vapor diffusion may be employed.
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Crystal Mounting: A suitable crystal is mounted on a goniometer head.
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Data Collection: The crystal is placed in an X-ray diffractometer. It is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.
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Structure Solution and Refinement: The diffraction pattern is used to solve the electron density map of the crystal, revealing the positions of the atoms. The structural model is then refined to best fit the experimental data.[12]
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Analysis: The final structure provides precise bond lengths, bond angles, and information about intermolecular interactions (e.g., hydrogen bonds, π-stacking) that hold the crystal lattice together.[12] This information is invaluable for understanding potential polymorphic forms and for computational modeling.
Conclusion
The physicochemical profile of 3-[(morpholine-4-sulfonyl)methyl]-1,2-benzoxazole suggests it is a promising candidate for further drug development. Its pH-dependent solubility, balanced lipophilicity, and basic pKa in the physiological range are all favorable characteristics. The experimental methodologies outlined in this guide represent the industry-standard approach for obtaining the reliable, high-quality data necessary to advance a compound from discovery to preclinical evaluation. This systematic characterization forms the essential, data-driven foundation upon which all subsequent development activities are built.
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